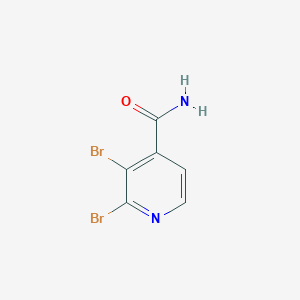
2,3-Dibromoisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromoisonicotinamide is a brominated derivative of isonicotinamide, characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the isonicotinamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoisonicotinamide typically involves the bromination of isonicotinamide. One common method includes the reaction of isonicotinamide with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromoisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isonicotinamides can be formed.
Oxidation Products: Oxidized derivatives of isonicotinamide.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2,3-Dibromoisonicotinamide has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromoisonicotinamide involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes and interfering with DNA replication.
Comparación Con Compuestos Similares
Isonicotinamide: The parent compound, lacking the bromine atoms, with different reactivity and applications.
2-Bromoisonicotinamide: A mono-brominated derivative with distinct chemical properties.
Nicotinamide: Another isomer with the carboxamide group in a different position, widely known for its role in biological systems.
Uniqueness: 2,3-Dibromoisonicotinamide stands out due to the presence of two bromine atoms, which significantly alter its chemical reactivity and potential applications compared to its mono-brominated and non-brominated counterparts. This dual bromination enhances its ability to participate in diverse chemical reactions and increases its potential as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H4Br2N2O |
|---|---|
Peso molecular |
279.92 g/mol |
Nombre IUPAC |
2,3-dibromopyridine-4-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11) |
Clave InChI |
KFLHOQBAPNXSQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(=O)N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)
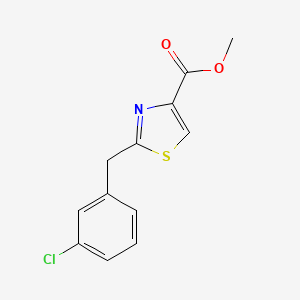

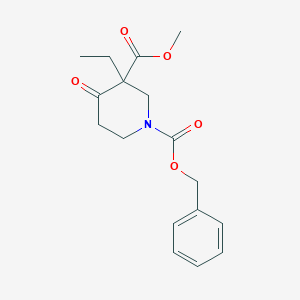
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
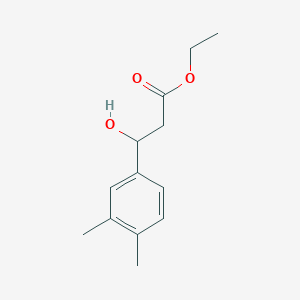
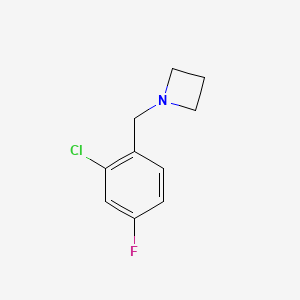
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)

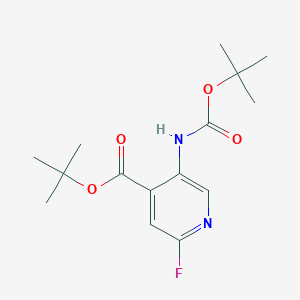
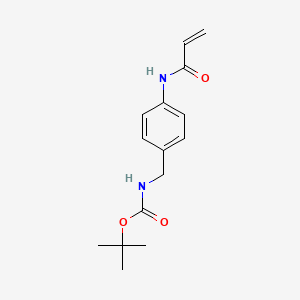
![8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666336.png)
